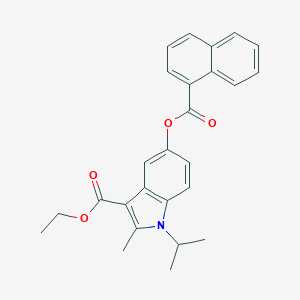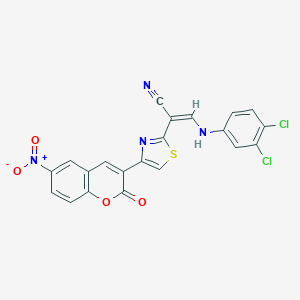
N-(4-ethoxyphenyl)-2-thiophen-2-ylquinoline-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-ethoxyphenyl)-2-thiophen-2-ylquinoline-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a quinoline core, a thiophene ring, and an ethoxyphenyl group, making it a versatile molecule for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-2-thiophen-2-ylquinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes the Staudinger reaction, where ketene-imine cycloadditions are employed to form the core structure . The reaction conditions often involve the use of solvents like 2-butanone and reagents such as ethyl iodide and anhydrous potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis processes. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-ethoxyphenyl)-2-thiophen-2-ylquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like ceric ammonium nitrate.
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride.
Substitution: The ethoxyphenyl group can be substituted under specific conditions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Ceric ammonium nitrate in solvents like acetonitrile.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Various halogenating agents and catalysts depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce new functional groups to the ethoxyphenyl ring.
Aplicaciones Científicas De Investigación
N-(4-ethoxyphenyl)-2-thiophen-2-ylquinoline-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action for N-(4-ethoxyphenyl)-2-thiophen-2-ylquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s quinoline core is known to interact with DNA and proteins, potentially disrupting cellular processes . The thiophene ring may also contribute to its biological activity by interacting with enzymes and receptors.
Comparación Con Compuestos Similares
Similar Compounds
Phenacetin: N-(4-ethoxyphenyl)acetamide, known for its analgesic and antipyretic properties.
Thiophene Derivatives: Compounds like suprofen and articaine, which have anti-inflammatory and anesthetic properties.
Uniqueness
N-(4-ethoxyphenyl)-2-thiophen-2-ylquinoline-4-carboxamide is unique due to its combination of a quinoline core, thiophene ring, and ethoxyphenyl group. This unique structure provides a versatile platform for various chemical modifications and applications, setting it apart from other similar compounds.
Propiedades
Número CAS |
461431-75-4 |
|---|---|
Fórmula molecular |
C22H18N2O2S |
Peso molecular |
374.5g/mol |
Nombre IUPAC |
N-(4-ethoxyphenyl)-2-thiophen-2-ylquinoline-4-carboxamide |
InChI |
InChI=1S/C22H18N2O2S/c1-2-26-16-11-9-15(10-12-16)23-22(25)18-14-20(21-8-5-13-27-21)24-19-7-4-3-6-17(18)19/h3-14H,2H2,1H3,(H,23,25) |
Clave InChI |
NYHUJHSJMHHHAE-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CS4 |
SMILES canónico |
CCOC1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CS4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-[(E)-[(4-oxo-5-propyl-1,3-thiazol-2-yl)hydrazinylidene]methyl]naphthalen-2-yl] 4-iodobenzenesulfonate](/img/structure/B375896.png)

![2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-(3,4-dichloroanilino)acrylonitrile](/img/structure/B375899.png)

![3-(3-butoxyanilino)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B375901.png)
![2-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-3-(3,4-dichloroanilino)acrylonitrile](/img/structure/B375903.png)
![2-[4-(4-Ethoxyphenyl)-1,3-thiazol-2-yl]-3-(2-ethylanilino)acrylonitrile](/img/structure/B375904.png)
![2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-(4-toluidino)acrylonitrile](/img/structure/B375906.png)
![2-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-3-{2-nitroanilino}acrylonitrile](/img/structure/B375908.png)
![2-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]-3-(3-methylphenyl)acrylonitrile](/img/structure/B375909.png)
![2-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]-3-(1-naphthylamino)acrylonitrile](/img/structure/B375910.png)
![2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-3-{3-nitroanilino}acrylonitrile](/img/structure/B375913.png)
![3-{4-nitro-2-methylanilino}-2-[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B375915.png)
![2-[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(4-ethylphenyl)acrylonitrile](/img/structure/B375918.png)
